

Atazanavir-d18: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Atazanavir-d18

Cat. No.: B148557

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **Atazanavir-d18**, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. This document outlines its chemical properties, and applications in research, and provides a foundational understanding for its use in experimental settings.

Introduction to Atazanavir-d18

Atazanavir-d18 is a stable isotope-labeled version of Atazanavir, an antiretroviral drug used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] In **Atazanavir-d18**, eighteen hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies, where it is often used as an internal standard for quantitative analysis of Atazanavir in biological samples.[1] The substitution of hydrogen with deuterium results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical properties.[1]

Chemical Structure and Properties

Atazanavir is a selective inhibitor of the HIV-1 protease, an enzyme critical for the virus's replication cycle.[1][4] The chemical structure of Atazanavir is complex, featuring multiple chiral centers. The deuteration in **Atazanavir-d18** is strategically placed on positions that are less likely to affect its biological activity, typically on methyl and other alkyl groups.

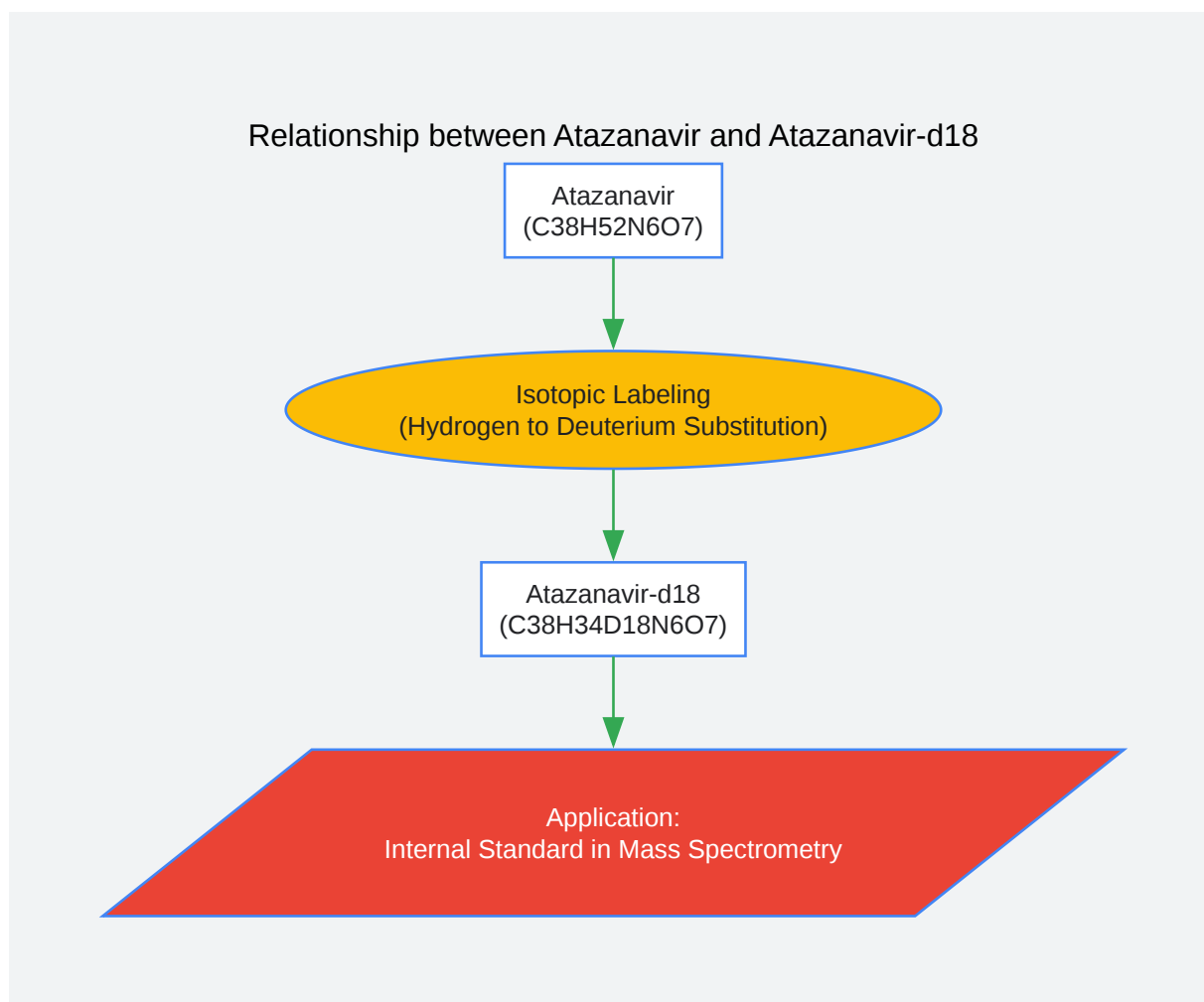
Chemical Structure of Atazanavir

The systematic IUPAC name for Atazanavir is methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate.[5]

Deduced Chemical Structure of Atazanavir-d18

While a definitive public structure image specifying the exact locations of all 18 deuterium atoms is not readily available, based on its molecular formula ($C_{38}H_{34}D_{18}N_6O_7$) and common isotopic labeling practices, the deuterium atoms are most likely incorporated into the tert-butyl and methoxycarbonyl groups to maintain the core structure and stereochemistry of the parent molecule.

Below is a logical relationship diagram illustrating the connection between Atazanavir and its deuterated form.



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Caption: Logical workflow from the parent drug to its deuterated analog and application.

Quantitative Data Summary

The key quantitative data for Atazanavir and **Atazanavir-d18** are summarized in the table below for easy comparison.

Property	Atazanavir	Atazanavir-d18
Molecular Formula	C38H52N6O7[5][6]	C38H34D18N6O7[7]
Molecular Weight	704.9 g/mol [5][6]	722.98 g/mol [7]
CAS Number	198904-31-3[5][6]	1092540-52-7[7]

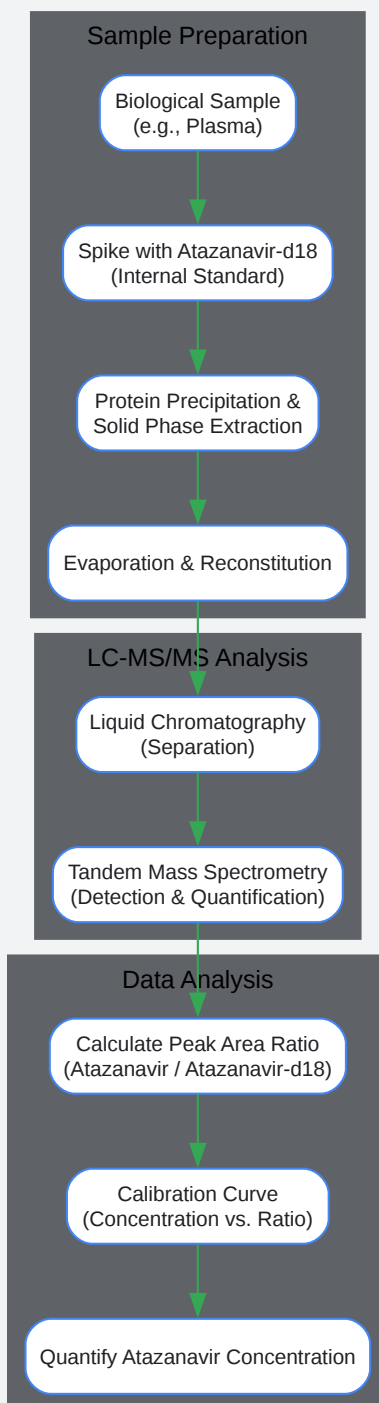
Experimental Protocols

While specific, detailed experimental protocols for the synthesis or use of **Atazanavir-d18** are proprietary and not publicly available, a general methodology for its application as an internal standard in quantitative bioanalysis can be outlined.

General Protocol for Quantitative Analysis using LC-MS/MS

This protocol describes a typical workflow for the quantification of Atazanavir in a biological matrix (e.g., plasma) using **Atazanavir-d18** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General LC-MS/MS Workflow for Atazanavir Quantification

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Caption: Experimental workflow for quantifying Atazanavir using its deuterated internal standard.

Methodology:

- Sample Preparation:
 - A known concentration of **Atazanavir-d18** is spiked into the biological sample.
 - Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
 - The supernatant is further purified using solid-phase extraction (SPE) to remove interfering substances.
 - The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
- LC-MS/MS Analysis:
 - The reconstituted sample is injected into an LC system for chromatographic separation of Atazanavir and **Atazanavir-d18** from other matrix components.
 - The separated analytes are introduced into a tandem mass spectrometer.
 - Specific precursor-to-product ion transitions for both Atazanavir and **Atazanavir-d18** are monitored in multiple reaction monitoring (MRM) mode for selective and sensitive detection.
- Data Analysis:
 - The peak areas for both Atazanavir and **Atazanavir-d18** are determined from the chromatograms.
 - A ratio of the peak area of Atazanavir to the peak area of **Atazanavir-d18** is calculated.
 - A calibration curve is generated by analyzing a series of standards with known concentrations of Atazanavir and a constant concentration of **Atazanavir-d18**.

- The concentration of Atazanavir in the unknown sample is determined by interpolating its peak area ratio onto the calibration curve.

Conclusion

Atazanavir-d18 is an indispensable tool for researchers in the field of HIV pharmacology and drug development. Its use as an internal standard ensures accurate and precise quantification of Atazanavir in complex biological matrices, which is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. This guide provides a foundational understanding of its chemical nature and application in a research setting.

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